molecular formula C9H5F3N4 B1487134 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole CAS No. 2231676-97-2

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole

Cat. No.: B1487134
CAS No.: 2231676-97-2
M. Wt: 226.16 g/mol
InChI Key: JJJWKQLOFXTFMA-UHFFFAOYSA-N
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Description

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole is a sophisticated heteroaromatic diazirine compound designed for advanced photoaffinity labeling (PAL) and chemical biology research. This molecule integrates a potent indazole pharmacophore with a highly reactive trifluoromethyldiazirine photo-crosslinker, making it an essential tool for identifying molecular targets and elucidating mechanisms of action. The core value of this compound lies in its diazirine moiety, which, upon activation with 350-360 nm UV light, generates a highly reactive carbene species. This carbene can form covalent bonds with proximal biomolecules, effectively "capturing" and stabilizing transient interactions that are otherwise difficult to study . The 3-trifluoromethyl group on the diazirine ring is crucial for suppressing isomerization and enhancing crosslinking efficiency . Compared to other photo-crosslinkers like aryl azides, the diazirine group offers significant advantages, including a smaller steric footprint, superior stability under ambient light conditions, and greater carbene reactivity that minimizes damage to sensitive biological samples . In application, this compound is primarily used for: - Target Identification: To covalently bind and identify the protein targets of bioactive indazole-containing molecules, accelerating drug discovery . - Mapping Interaction Sites: To probe ligand-receptor, protein-protein, and nucleic acid-protein interactions, providing spatial constraints for complex structural analysis . - Material Science: To create crosslinked polymer networks, enhancing the thermal stability and mechanical strength of functional organic materials . The indazole scaffold is of significant interest in medicinal chemistry, frequently appearing in compounds with documented anticancer, antioxidant, and anti-inflammatory activities . By incorporating a diazirine, this compound allows researchers to directly investigate the binding partners and metabolic pathways of such bioactive indazoles, moving from phenotypic observation to a mechanistic understanding. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this light-sensitive compound with care, storing it at low temperatures and protected from light to maintain its stability and photoreactivity.

Properties

IUPAC Name

4-[3-(trifluoromethyl)diazirin-3-yl]-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N4/c10-9(11,12)8(15-16-8)6-2-1-3-7-5(6)4-13-14-7/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJWKQLOFXTFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1)C3(N=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization of ortho-Aminobenzamides or ortho-Aminobenzacetates

  • A highly efficient method involves the diazotization reaction of ortho-aminobenzamides or ortho-aminobenzacetates to yield 1H-indazole-3-carboxylic acid derivatives.
  • This method is characterized by mild conditions, operational simplicity, rapid reaction rates, and high yields.
  • The reaction proceeds via a diazonium salt intermediate, which cyclizes to form the indazole ring.
  • This route has been successfully applied to synthesize various indazole derivatives and related drugs such as granisetron and lonidamine with yields of 46% and 60%, respectively.

Phenylhydrazine and Benzaldehyde Condensation Followed by Chlorination and Cyclization

  • Another approach starts with phenylhydrazine reacting with benzaldehyde to form benzaldehyde phenylhydrazone.
  • This intermediate is treated with oxalyl chloride to generate a chlorinated intermediate.
  • Subsequent reaction with aluminum chloride and acidic hydrolysis affords indazole-3-carboxylic acid.
  • This multi-step sequence is well-documented in patent literature and provides crystalline forms of indazole-3-carboxylic acid with characterized X-ray diffraction patterns.

Pd-Catalyzed Cross-Coupling for Functionalized Indazoles

  • Palladium-catalyzed cross-coupling reactions, such as those using Pd(PPh3)4, enable the synthesis of 3-aryl-1H-indazoles by coupling 3-iodo-1H-indazole with aryl boronic acids.
  • This method allows for structural diversification at the 3-position of the indazole ring.
  • N-methylation of 3-arylindazoles can be performed subsequently using methyl iodide and base or via Pd-catalyzed methods.

Representative Synthetic Scheme for 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole

Based on the above methodologies, a plausible synthetic route involves:

Step Reaction Conditions Outcome
1 Synthesis of indazole-3-carboxylic acid from ortho-aminobenzamide via diazotization Mild acidic conditions, diazotization reagents, room temperature Indazole-3-carboxylic acid intermediate
2 Functionalization at 4-position (or 3-position depending on numbering) with trifluoromethyl diazirine precursor Pd-catalyzed cross-coupling or nucleophilic substitution Intermediate bearing trifluoromethyl diazirine moiety
3 Final purification and characterization Chromatography, recrystallization Pure this compound

Detailed Research Findings and Data

Aspect Details
Yields Indazole-3-carboxylic acid derivatives typically isolated in 60-95% yield depending on method
Catalysts Pd(PPh3)4 effective for arylation steps; non-nucleophilic bases like diisopropylethylamine used for coupling
Solvents DMF, DMA, dichloromethane commonly employed for solubility and reaction efficiency
Reaction Times Diazotization reactions: rapid (minutes to hours); Pd-catalyzed coupling: 8-14 hours reflux
Purification Silica gel chromatography, recrystallization from organic solvents, vacuum drying at 90 °C for solid isolation

Summary of Key Preparation Methods

Method Starting Materials Key Reagents Advantages Limitations
Diazotization of ortho-aminobenzamides ortho-Aminobenzamide Diazotization reagents (e.g., NaNO2, acid) Mild, high yield, simple Limited to carboxylic acid derivatives
Phenylhydrazine condensation & chlorination Phenylhydrazine, benzaldehyde, oxalyl chloride AlCl3, acidic workup Well-established, crystalline products Multi-step, sensitive reagents
Pd-catalyzed cross-coupling 3-iodo-1H-indazole, aryl boronic acids Pd(PPh3)4, base (NaHCO3) Structural diversity, good yields Requires Pd catalyst, longer reaction time
Diazirine introduction Trifluoromethyl ketone precursors Oxidants for diaziridine to diazirine Photoreactive group incorporation Requires careful handling, late-stage modification

Chemical Reactions Analysis

Types of Reactions

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a wide range of substituted indazole derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C9_9H5_5F3_3N4_4
  • CAS Number : 2231676-97-2
  • Molecular Weight : Approximately 224.15 g/mol

The presence of the diazirine moiety allows for photochemical reactions, making it a valuable tool in biochemical studies.

Photo-Crosslinking Probes

One of the primary applications of 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole is as a photo-crosslinking agent. This property enables researchers to study protein interactions and localization within living cells. The compound can be activated by UV light, allowing it to form covalent bonds with nearby biomolecules, thus facilitating the mapping of protein-protein interactions.

Case Study : A study investigated the use of this compound as a photo-crosslinking antagonist for the 5-HT3 receptor. The results demonstrated that it effectively labeled specific residues in the receptor, providing insights into binding sites and mechanisms of action .

Chemical Probes for Drug Discovery

The compound serves as a versatile building block in the synthesis of chemical probes used in drug discovery. Its trifunctional nature allows for modifications that can enhance binding affinity and selectivity towards biological targets.

Data Table: Properties of Related Probes

Probe NameStructureApplication
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic AcidStructureUsed for synthesizing probes that target specific proteins via UV-induced crosslinking
Granisetron Probes-Investigated for their binding affinities at the 5-HT3 receptor, showing sub-nanomolar affinities

Mechanistic Studies in Pharmacology

The compound's ability to form stable complexes with target proteins makes it useful for mechanistic studies in pharmacology. By employing photo-crosslinking techniques, researchers can elucidate the mechanisms by which drugs exert their effects at a molecular level.

Example : In pharmacological studies, derivatives of this compound have been used to investigate receptor-ligand interactions, helping to clarify how modifications to the ligand structure influence binding and activity.

Mechanism of Action

The mechanism of action of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biological molecules. This interaction can lead to the modulation of enzyme activity, receptor binding, and other biological processes .

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a detailed comparison of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole with key analogs:

Compound Structure Key Features Applications References
This compound Indazole core + TPD group - Photolabile TPD group
- High thermal/chemical stability
- Generates carbene upon UV exposure
- Photoaffinity probes for enzyme inhibition
- Covalent drug discovery
TDBzl-etomidate (4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl imidazole-carboxylate) Benzyl-imidazole + TPD group - Targets GABAA receptors
- Labels α-M2-15 residues in transmembrane domains
- Neuroactive drug development
- Receptor mapping studies
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide Benzamide + TPD group - Amide functionality enhances solubility
- Moderate photolysis efficiency
- Probing ATP-binding pockets
- Inhibitor design for kinases
1-(3-Fluorophenyl)-4-phenyl-2-((4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzyl)thio)-1H-imidazole Thioether-linked imidazole + TPD group - Sulfur bridge improves membrane permeability
- Dual fluorophenyl/phenyl substituents
- Antiferroptotic agents targeting 15LOX/PEBP1 complex
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid Benzoic acid + TPD group - Carboxylic acid enables conjugation
- Lower lipophilicity
- Biocatalyst cofactor engineering
- Protein surface labeling

Key Differentiators

In contrast, benzamide () and benzoic acid () derivatives prioritize hydrogen-bonding interactions. TDBzl-etomidate () utilizes an imidazole-carboxylate group for GABAA receptor specificity, whereas the thioether analog () enhances cellular uptake via lipophilic sulfur linkages.

Photoreactivity: All TPD-containing compounds share rapid photolysis (~350 nm) to generate carbenes. However, the indazole derivative’s aromatic system may stabilize the carbene intermediate, reducing nonspecific reactions compared to benzyl-based analogs (e.g., TDBzl-etomidate) .

Stability and Solubility :

  • 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid () exhibits higher aqueous solubility due to its carboxylic acid group but lower membrane permeability. The indazole derivative balances moderate solubility with sufficient lipophilicity for cell-based assays.

Biological Targets :

  • Indazole derivatives are prominent in kinase inhibitor development (e.g., PAK4, CDK2), while TDBzl-etomidate () and its analogs target ion channels. The thioether-imidazole compound () uniquely inhibits ferroptosis via 15LOX/PEBP1 modulation.

Biological Activity

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activity, including binding affinities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H5F3N4
  • CAS Number : 2231676-97-2
  • Molecular Weight : 232.16 g/mol

The biological activity of this compound is primarily attributed to its ability to act as a photolabeling agent. When exposed to UV light, diazirine derivatives can form reactive carbene species that covalently bind to nearby biomolecules, facilitating the study of protein interactions in live cells. This property makes it particularly useful in proteomics and drug discovery.

Biological Activity Overview

The compound has shown promising results in various biological assays:

1. Binding Affinity Studies

Recent studies indicate that this compound exhibits significant binding affinity towards specific protein targets. For instance, its interaction with G-protein coupled receptors (GPCRs) has been documented, showcasing a potential role in modulating receptor activity.

Target Protein Binding Affinity (Kd) Reference
D3 Dopamine Receptor0.06 nM
Phytoene Desaturase65.9 μM

2. Photolabeling Applications

The compound has been utilized as a photolabeling agent in various studies, demonstrating its ability to cross-link with target proteins effectively:

  • Case Study : A coumarin-fused diazirine derivative exhibited enhanced fluorescence after cross-linking with a target protein, indicating successful labeling and potential applications in studying protein dynamics in vivo .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

Case Study 1: Proteomic Analysis

In a study aimed at understanding protein interactions within cancer cells, researchers used this compound to label specific proteins involved in cell signaling pathways. The resulting data provided insights into the dynamic changes occurring during tumor progression.

Case Study 2: Drug Discovery

A recent investigation focused on the use of this compound as a lead structure for developing new herbicides targeting phytoene desaturase (PDS). The results indicated that modifications to the diazirine moiety could enhance herbicidal activity while maintaining selectivity towards PDS .

Q & A

Q. Table 1. Key Reaction Conditions for Sonogashira Coupling

ParameterOptimal ValueTolerance RangeImpact on Yield
Temperature85°C±2°CHigh
Catalyst Ratio (Pd:Cu)1:1.51:1–1:2Moderate
Solvent SystemEt₃N/DMF (1:1)-Critical

Q. Table 2. Solubility Enhancement Strategies

StrategySolubility (µg/mL)Bioactivity Retention (%)
DMSO co-solvent (1%)120 ± 1598
β-cyclodextrin complex85 ± 1092
Hydroxyl derivatization200 ± 2585

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole
Reactant of Route 2
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole

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